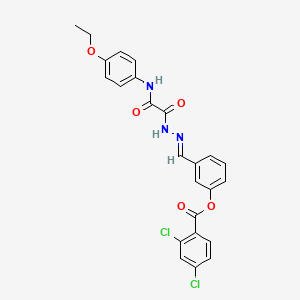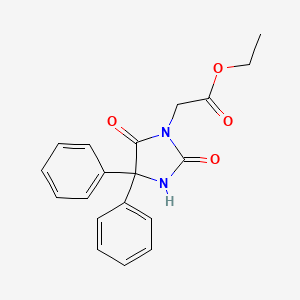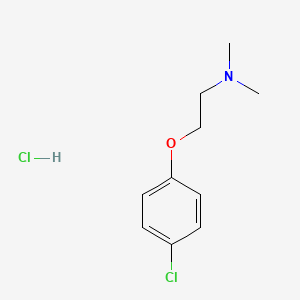
3-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethoxyphenyl group, a hydrazono group, and a dichlorobenzoate moiety. Its molecular formula is C27H25Cl2N3O6, and it has a molecular weight of 558.423 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with ethyl chloroformate to form an ethoxyphenyl carbamate intermediate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is further reacted with 2,4-dichlorobenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile. Catalysts and reagents such as triethylamine and pyridine may also be employed to facilitate the reactions .
化学反应分析
Types of Reactions
3-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
3-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
相似化合物的比较
Similar Compounds
- 2-Ethoxy-4-[(E)-({[(4-Ethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate
- 5-Amino-4-((4-ethoxy-phenyl)-hydrazono)-2-phenyl-2,4-dihydro-pyrazol-3-one
Uniqueness
3-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
属性
CAS 编号 |
767333-93-7 |
|---|---|
分子式 |
C24H19Cl2N3O5 |
分子量 |
500.3 g/mol |
IUPAC 名称 |
[3-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H19Cl2N3O5/c1-2-33-18-9-7-17(8-10-18)28-22(30)23(31)29-27-14-15-4-3-5-19(12-15)34-24(32)20-11-6-16(25)13-21(20)26/h3-14H,2H2,1H3,(H,28,30)(H,29,31)/b27-14+ |
InChI 键 |
NHWGCYUCVCMILV-MZJWZYIUSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)




![5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008161.png)

![2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)

![isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12008185.png)

![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)
